molecular formula C23H19N3O2S B4190472 Nalpha-({2-[(2-cyanophenyl)sulfanyl]phenyl}carbonyl)phenylalaninamide

Nalpha-({2-[(2-cyanophenyl)sulfanyl]phenyl}carbonyl)phenylalaninamide

Cat. No.: B4190472
M. Wt: 401.5 g/mol
InChI Key: MNBZXUFUKSFRIQ-UHFFFAOYSA-N
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Description

Nalpha-({2-[(2-cyanophenyl)sulfanyl]phenyl}carbonyl)phenylalaninamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a cyanophenyl group, a thioether linkage, and a benzoyl group attached to a phenylalaninamide backbone. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nalpha-({2-[(2-cyanophenyl)sulfanyl]phenyl}carbonyl)phenylalaninamide typically involves multiple steps, starting with the preparation of 2-[(2-cyanophenyl)thio]benzoic acid. This intermediate can be synthesized through a reaction between 2-cyanophenylthiol and benzoic acid under controlled conditions . The subsequent steps involve coupling this intermediate with phenylalaninamide using appropriate coupling reagents and conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Nalpha-({2-[(2-cyanophenyl)sulfanyl]phenyl}carbonyl)phenylalaninamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyanophenyl group can be reduced to form corresponding amines.

    Substitution: The benzoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage would yield sulfoxides or sulfones, while reduction of the cyanophenyl group would yield amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential tool for studying protein-ligand interactions.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which Nalpha-({2-[(2-cyanophenyl)sulfanyl]phenyl}carbonyl)phenylalaninamide exerts its effects would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme and prevent substrate binding. The pathways involved would vary based on the biological context and the specific targets of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-cyanophenyl)thio]benzoic acid: Shares the cyanophenyl and thioether groups but lacks the phenylalaninamide backbone.

    Phenylalaninamide derivatives: Compounds with similar amide backbones but different substituents.

Uniqueness

Nalpha-({2-[(2-cyanophenyl)sulfanyl]phenyl}carbonyl)phenylalaninamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(1-amino-1-oxo-3-phenylpropan-2-yl)-2-(2-cyanophenyl)sulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2S/c24-15-17-10-4-6-12-20(17)29-21-13-7-5-11-18(21)23(28)26-19(22(25)27)14-16-8-2-1-3-9-16/h1-13,19H,14H2,(H2,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBZXUFUKSFRIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C2=CC=CC=C2SC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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